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molecular formula C13H18N2O2 B8354133 1-(3-Nitrophenethyl)piperidine

1-(3-Nitrophenethyl)piperidine

Cat. No. B8354133
M. Wt: 234.29 g/mol
InChI Key: ZRDFCBNSANRTSD-UHFFFAOYSA-N
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Patent
US07951803B2

Procedure details

To a mixture of 0.49 g (2.0 mmol, 1.0 eq.) of 3-nitrophenethyl methanesulfonate (I-24) and 0.55 g (6.0 mmol, 3.0 eq.) of potassium carbonate in 20 mL of acetonitrile was added 0.4 mL (4.0 mmol, 2.0 eq.) of piperidine. The reaction mixture was stirred at reflux for 16 h. The reaction mixture was allowed to cool to room temperature, filtered and the solvent removed in vacuo. The resulting residue was purified by preparative TLC to provide 0.35 g (1.5 mmol, 75%) of 1-(3-nitrophenethyl)piperidine (I-25).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=1)(=O)=O.C(=O)([O-])[O-].[K+].[K+].[NH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>C(#N)C>[N+:14]([C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][CH:11]=1)[CH2:7][CH2:6][N:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1)([O-:16])=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
CS(=O)(=O)OCCC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
0.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CCN2CCCCC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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